molecular formula C5H2BrClN2O3 B11865973 5-Bromo-6-chloro-2-nitropyridin-3-OL

5-Bromo-6-chloro-2-nitropyridin-3-OL

Cat. No.: B11865973
M. Wt: 253.44 g/mol
InChI Key: MKBVBKWNRVJEHT-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-2-nitropyridin-3-OL is a heterocyclic compound that belongs to the class of nitropyridines. It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-2-nitropyridin-3-OL typically involves the nitration of pyridine derivatives followed by halogenation. One common method includes dissolving pyridine in sulfuric acid, followed by the addition of nitric acid to introduce the nitro group. The resulting nitropyridine is then subjected to halogenation using bromine and chlorine reagents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity. Crystallization and purification steps are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-2-nitropyridin-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-6-chloro-2-nitropyridin-3-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-2-nitropyridin-3-OL involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the halogens can engage in halogen bonding with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-chloro-2-nitropyridin-3-OL is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C5H2BrClN2O3

Molecular Weight

253.44 g/mol

IUPAC Name

5-bromo-6-chloro-2-nitropyridin-3-ol

InChI

InChI=1S/C5H2BrClN2O3/c6-2-1-3(10)5(9(11)12)8-4(2)7/h1,10H

InChI Key

MKBVBKWNRVJEHT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Br)Cl)[N+](=O)[O-])O

Origin of Product

United States

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